N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride
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Overview
Description
N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including azido, ethoxy, and indolium moieties, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride typically involves multiple steps. Each step requires specific reaction conditions, such as temperature, pressure, and pH, to ensure the desired product is obtained. Common reagents used in the synthesis may include azides, ethoxy compounds, and indole derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis techniques, such as continuous flow reactors or batch processing. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and catalyst presence play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s azido group can be utilized in bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in living systems.
Medicine
In medicine, the compound may have potential as a therapeutic agent or diagnostic tool. Its indolium moiety suggests possible applications in targeting specific cellular pathways or imaging techniques.
Industry
In industrial applications, the compound’s unique properties may be harnessed for developing new materials, such as polymers or coatings, with specific functionalities.
Mechanism of Action
The mechanism by which N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s functional groups enable it to participate in specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide
- **N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;hydrochloride
Uniqueness
The uniqueness of N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride lies in its specific combination of functional groups and structural features
Properties
Molecular Formula |
C47H70ClN7O8 |
---|---|
Molecular Weight |
896.6 g/mol |
IUPAC Name |
N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride |
InChI |
InChI=1S/C47H69N7O8.ClH/c1-46(2)39-13-8-10-15-41(39)53(23-27-58-31-35-61-34-30-57-26-22-51-52-49)43(46)17-6-5-7-18-44-47(3,4)40-14-9-11-16-42(40)54(44)24-28-59-32-36-62-38-37-60-33-29-56-25-19-45(55)50-21-12-20-48;/h5-11,13-18H,12,19-38,48H2,1-4H3;1H |
InChI Key |
HEHYWAHYIBFKTR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)NCCCN)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)NCCCN)C.[Cl-] |
Origin of Product |
United States |
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